molecular formula C5H6BrNO B1585921 3-Bromo-4,5-dimethylisoxazole CAS No. 903130-90-5

3-Bromo-4,5-dimethylisoxazole

Cat. No.: B1585921
CAS No.: 903130-90-5
M. Wt: 176.01 g/mol
InChI Key: DAXZHUKWIUJHGU-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylisoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4,5-dimethylisoxazole is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family . It possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

This compound interacts with BRD4 by displacing acetylated histone-mimicking peptides from bromodomains . This interaction is facilitated by the 3,5-dimethylisoxazole moiety, which acts as an acetyl-lysine bioisostere . The phenyl group of the compound binds effectively to the WPF shelf region of BRD4(1), a key interaction required for high affinity .

Biochemical Pathways

The interaction of this compound with BRD4 affects the gene transcription process . By inhibiting BRD4, the compound modulates the expression of genes such as c-MYC and γ-H2AX . This leads to induced DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .

Pharmacokinetics

The compound’s boiling point is 176 °c, and it has a density of 1478 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects are primarily due to the compound’s inhibitory action on BRD4 .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-dimethylisoxazole plays a crucial role in various biochemical reactions. It has been identified as a potent ligand for bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. Bromodomains are involved in the regulation of gene expression through chromatin remodeling. This compound interacts with bromodomain-containing proteins such as BRD2 and BRD4, displacing acetylated histone-mimicking peptides from these proteins . This interaction inhibits the binding of bromodomains to acetylated lysines, thereby modulating gene expression and cellular processes.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to have antiproliferative effects on acute myeloid leukemia cells by inhibiting the activity of BRD4, a bromodomain-containing protein involved in the regulation of cell cycle and transcription . Additionally, this compound has been found to affect the expression of genes involved in inflammation and cancer progression, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bromodomains. The compound acts as an acetyl-lysine bioisostere, mimicking the structure of acetylated lysine residues and competitively inhibiting the binding of bromodomains to their natural ligands . This inhibition disrupts the recognition of acetylated histones by bromodomains, leading to changes in chromatin structure and gene expression. Additionally, this compound has been shown to inhibit the activity of histone acetyltransferases, further modulating the acetylation status of histones and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bromodomain activity and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit bromodomain activity and modulate gene expression without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including cytotoxicity and organ damage. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of this compound and its metabolites from the body. Additionally, the compound has been shown to affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the nucleus, where it exerts its effects on chromatin structure and gene expression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and bromodomain-containing proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of the compound is essential for its ability to modulate gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylisoxazole typically involves the bromination of 4,5-dimethylisoxazole. One common method is the reaction of 4,5-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can yield 4,5-dimethylisoxazole.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: 4,5-Dimethylisoxazole.

Scientific Research Applications

3-Bromo-4,5-dimethylisoxazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bromodomain inhibitor sets it apart from other similar compounds, making it a valuable tool in epigenetic research and drug discovery .

Properties

IUPAC Name

3-bromo-4,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXZHUKWIUJHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376824
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-90-5
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dimethyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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